molecular formula C5H6O3 B1253575 3-Methoxy-2(5h)-furanone CAS No. 35214-62-1

3-Methoxy-2(5h)-furanone

Cat. No.: B1253575
CAS No.: 35214-62-1
M. Wt: 114.1 g/mol
InChI Key: LAPHJRDBCSBIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2(5h)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered lactone ring with a methoxy group attached to the third carbon atom. This compound is known for its distinctive aroma and is often found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2(5h)-furanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 3-methoxy-2-buten-4-olide. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2(5h)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the lactone ring into a dihydrofuran structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2(5h)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methoxy-2(5h)-furanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2(5H)-Furanone, 4-methoxy-
  • 2(5H)-Furanone, 3-ethyl-
  • 2(5H)-Furanone, 3-hydroxy-

Comparison: 3-Methoxy-2(5h)-furanone is unique due to the presence of the methoxy group at the third carbon, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

35214-62-1

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

4-methoxy-2H-furan-5-one

InChI

InChI=1S/C5H6O3/c1-7-4-2-3-8-5(4)6/h2H,3H2,1H3

InChI Key

LAPHJRDBCSBIPY-UHFFFAOYSA-N

SMILES

COC1=CCOC1=O

Canonical SMILES

COC1=CCOC1=O

Synonyms

3-methoxy-2(5H)-furanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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